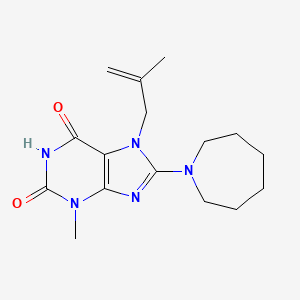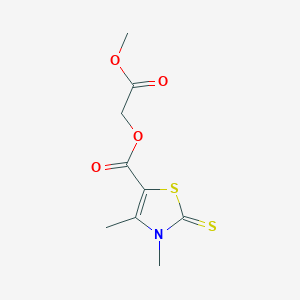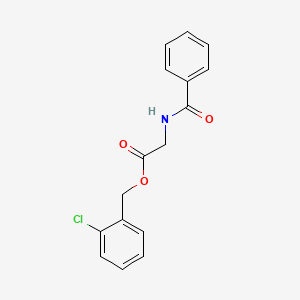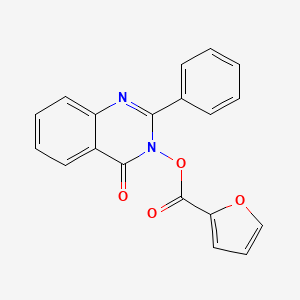
8-(1-azepanyl)-3-methyl-7-(2-methyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of purine derivatives, including compounds similar to 8-(1-azepanyl)-3-methyl-7-(2-methyl-2-propen-1-yl)-3,7-dihydro-1H-purine-2,6-dione, often involves complex reactions, including cycloadditions, brominations, and alkylation steps. For example, Šimo et al. (2000) described the synthesis of a series of pyrimido[1,2,3-cd]purine-8,10-dione ring system derivatives through a series of reactions including cycloaddition, bromination, and the Sonogashira reaction, illustrating the complexity and versatility of purine synthesis methods (Šimo, Rybár, & Alföldi, 2000).
Molecular Structure Analysis
The molecular structure of purine derivatives is characterized by a bicyclic core consisting of pyrimidine and imidazole rings. Structural analyses, such as X-ray crystallography, can reveal the conformation, bond lengths, and angles, providing insight into the molecule's reactivity and interactions. For instance, Hirayama et al. (1993) explored the structure of a xanthine derivative, highlighting the typical conformations adopted by purine analogs and the impact of substituents on the molecule's overall geometry (Hirayama, Nagahara, Shimada, & Suzuki, 1993).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions, including alkylation, glycosylation, and methylation, which modify their chemical properties and potential biological activity. For example, Rahat et al. (1974) studied the ionization and methylation reactions of purine-6,8-diones, demonstrating how substituents at different positions affect the molecule's reactivity and interactions with other compounds (Rahat, Bergmann, & Tamir, 1974).
Propiedades
IUPAC Name |
8-(azepan-1-yl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-11(2)10-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-8-6-4-5-7-9-20/h1,4-10H2,2-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZWZZCLTUEWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(1-azepanyl)-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 2-[(3-methyl-2-butenoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5648252.png)
![4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid](/img/structure/B5648259.png)
![(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B5648266.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5648272.png)
![{(3R*,4R*)-1-(2-fluoro-4-methylbenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5648292.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-piperidinecarboxamide](/img/structure/B5648299.png)
![3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5648302.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5648325.png)

![(3S*,4S*)-1-[3-(4-chlorophenoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5648335.png)
![3-propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5648350.png)